N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a sulfonamide-containing compound featuring a 4-oxochromene-2-carboxamide core linked to a 4-methylpyrimidin-2-yl sulfamoyl group. This structure combines a chromene moiety, known for π-π stacking interactions and bioactivity, with a sulfamoyl group that enhances solubility and target binding . The compound’s molecular formula is C₂₄H₂₂N₄O₄S (MW: 462.52 g/mol), with elemental composition: C (62.32%), H (4.79%), N (12.87%), S (6.93%) .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)15-8-6-14(7-9-15)24-20(27)19-12-17(26)16-4-2-3-5-18(16)30-19/h2-12H,1H3,(H,24,27)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZSTCTWSQCPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C19H19N5O5S
- Molecular Weight : 427.43 g/mol
- CAS Number : Not specified in the sources.
The structure features a chromene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antihistaminic Activity
Research indicates that compounds related to the chromene structure exhibit antihistaminic properties. A study evaluating various chromone derivatives demonstrated that certain modifications enhance their ability to inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential applications in treating allergic conditions .
Anti-inflammatory Properties
Chromone derivatives have been reported to target cyclooxygenase (COX) and lipoxygenase enzymes, which are crucial in inflammatory pathways. This mechanism suggests that this compound could possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Anticancer Potential
The compound's structural components may also confer anticancer properties. Chromone derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrimidine moiety may enhance these effects by modulating kinase activities associated with cancer progression .
The proposed mechanisms through which this compound exerts its biological activities include:
- Inhibition of Histamine Receptors : This leads to reduced allergic responses.
- Modulation of Inflammatory Pathways : By inhibiting COX and lipoxygenase enzymes, the compound may reduce inflammation.
- Induction of Apoptosis in Cancer Cells : Through various signaling pathways, it may promote cell death in malignant cells.
In Vitro Studies
In vitro evaluations have shown that compounds similar to this compound exhibit significant potency against histamine-induced responses. For instance, certain derivatives demonstrated over 48% protection against histamine-induced convulsions in guinea pigs, indicating strong antihistaminic activity .
In Vivo Studies
Animal studies have further reinforced the potential therapeutic applications of chromone derivatives. For example, a specific derivative exhibited notable bronchodilatory effects comparable to standard treatments like aminophylline, showcasing its utility in respiratory conditions .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Antihistaminic Activity | Anti-inflammatory Activity | Anticancer Potential |
|---|---|---|---|---|
| N-{4-(sulfamoyl)phenyl}-chromene | C19H19N5O5S | Moderate | Yes | Yes |
| 3-(Hydroxymethyl)-chromone derivative | C16H12O3 | High | Yes | Moderate |
| 6-Methyl-chromone | C10H8O3 | Low | Yes | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Chromene vs. Pyrazole/Pyrrolopyrimidine Cores
- This contrasts with: Pyrazole Derivatives: Compounds like 3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide (MW: ~340 g/mol) exhibit IR peaks at 1720 cm⁻¹ (C=O) and 1230 cm⁻¹ (SO₂), indicating hydrogen-bonding capacity. However, pyrazole’s smaller aromatic system may reduce stacking efficiency . Pyrrolo[2,3-d]pyrimidine: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (MW: 613.23 g/mol) shows higher molecular weight and altered solubility due to the bicyclic core .
Substituent Effects on Cytotoxicity
Sulfamoyl Group Modifications
Pyrimidinyl vs. Pyridinyl Sulfamoyl Groups
- 4-Methylpyrimidin-2-yl (Target Compound) : Enhances metabolic stability compared to pyridinyl groups. For example, N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide derivatives show similar IR profiles (NH: ~3329 cm⁻¹) but lower antiurease activity than methylpyrimidinyl analogs .
- 5-Methylisoxazol-3-yl : Compounds like N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)propanamide (MW: ~295 g/mol) exhibit reduced bioactivity, highlighting the importance of pyrimidine’s hydrogen-bonding capacity .
Tail Group Variations
Carboxamide vs. Propanamide/Acetamide
- Chromene-2-carboxamide (Target Compound): The rigid carboxamide tail may improve target specificity compared to flexible tails. For instance, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide (sulfamethazine, MW: 306.34 g/mol) is a known antibiotic but lacks the chromene’s π-system .
- Propanamide Derivatives : 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (MW: ~450 g/mol) shows antiurease activity (IC₅₀: 12.3 µM), suggesting tail flexibility influences enzyme inhibition .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Synthetic Accessibility: The target compound’s chromene core is synthesized via condensation reactions (e.g., Knoevenagel), similar to ethyl 2-oxo-2H-chromene-3-carboxylate derivatives .
- Cytotoxicity : Aryl substitutions on sulfamoyl groups (e.g., 4-methoxyphenyl) reduce cytotoxicity, whereas chromene cores balance activity and toxicity .
- Enzyme Inhibition : Sulfamoyl groups paired with rigid carboxamide tails (e.g., chromene) show superior target binding compared to acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
